molecular formula C19H24N6O2S B2482443 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1797674-43-1

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2482443
CAS No.: 1797674-43-1
M. Wt: 400.5
InChI Key: MQDROVFGJLCTAF-UHFFFAOYSA-N
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Description

N-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a pyrazole core substituted with cyclopropyl, pyridinyl, and ethyl-sulfonamide groups. The compound’s design likely targets enzyme inhibition (e.g., kinases or carbonic anhydrases) or receptor modulation, given the sulfonamide group’s established role in binding metalloenzymes and the pyrazole ring’s prevalence in bioactive molecules .

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-13-19(14(2)24(3)22-13)28(26,27)21-10-11-25-18(15-7-8-15)12-17(23-25)16-6-4-5-9-20-16/h4-6,9,12,15,21H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDROVFGJLCTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfonamide group and multiple heterocyclic rings, contribute to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Structural Overview

The compound has the following molecular characteristics:

  • Molecular Formula : C19H24N6O2S
  • Molecular Weight : 400.5 g/mol
  • Key Functional Groups : Sulfonamide, pyrazole, pyridine

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The presence of the sulfonamide group is particularly significant as it enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives of sulfonamides can effectively target bacterial enzymes, leading to their bactericidal effects.

Anticancer Properties

The anticancer potential of this compound has been highlighted through various studies. The pyrazole and pyridine moieties are known to interact with key biological targets involved in cancer progression. For instance:

  • In vitro Studies : The compound has demonstrated cytotoxic activity against several cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer). In these studies, it exhibited IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The compound may act by inhibiting specific kinases or enzymes that are crucial for tumor growth and survival. For example, similar compounds have shown efficacy against cyclin-dependent kinases (CDKs), which are vital in regulating the cell cycle .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is attributed to its ability to modulate inflammatory pathways. Compounds containing pyrazole rings have been reported to inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators.

Research Findings and Case Studies

StudyFindings
Fayad et al. (2019) Identified novel anticancer compounds through screening drug libraries; compounds similar to this structure showed promising results against multicellular spheroids .
PubMed Central (2020) Discussed the broad biological activities of pyrazole derivatives, noting their potential in drug discovery for various diseases including cancer and inflammation .
MDPI (2021) Highlighted the significance of structural modifications in enhancing the biological activity of pyrazolo[1,5-a]pyrimidines related to this compound .

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of structural elements:

  • Molecular Formula : C19H24N6O2S
  • Molecular Weight : 400.5 g/mol
  • Functional Groups : Sulfonamide and pyrazole moieties, which contribute to its biological activity.

The presence of a cyclopropyl group and a pyridine ring enhances the compound’s chemical diversity, potentially increasing its interactions with biological targets .

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exhibits notable biological activities that make it a candidate for various therapeutic applications:

Anticancer Properties

Research indicates that pyrazole derivatives often exhibit significant anticancer activity. For instance:

  • Cell Line Studies : Compounds similar to this one have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values indicating effective inhibition of cell growth .

Anti-inflammatory Effects

The sulfonamide group in the compound may contribute to anti-inflammatory properties. Pyrazole derivatives are commonly investigated for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Enzyme Inhibition

This compound may interact with specific enzymes or receptors due to its diverse functional groups. Interaction studies typically focus on binding affinities and mechanisms of action against targeted proteins involved in disease processes. Techniques such as molecular docking and binding assays are often employed to evaluate these interactions .

Synthetic Routes

Various synthetic pathways can be utilized to produce this compound. Common methods include:

  • Multi-step Synthesis : Employing reactions involving hydrazines and appropriate electrophiles to construct the pyrazole core.

Example Synthetic Pathway

A possible synthetic route could involve:

  • Formation of the pyrazole ring via condensation reactions.
  • Introduction of the cyclopropyl and pyridine substituents through selective alkylation.
  • Final sulfonamide formation via reaction with sulfonyl chlorides.

Comparison with Similar Compounds

Research Findings and Data Gaps

Key Observations
  • Structural Uniqueness : The combination of cyclopropyl, pyridinyl, and sulfonamide groups distinguishes the target compound from both natural and synthetic analogues.
  • Synthetic Scalability : The use of robust coupling reagents (e.g., HBTU) enables gram-scale synthesis, unlike natural extraction methods .
Unresolved Questions
  • In Vivo Efficacy: No data on pharmacokinetics or toxicity exists in the provided evidence.
  • Target Identification : The exact biological target(s) remain unvalidated, though kinase inhibition is hypothesized .

Q & A

Q. Key Optimization Parameters :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Temperature : Controlled heating (60–100°C) minimizes side reactions .
  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling steps .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies proton environments and confirms substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) resolves bond lengths, angles, and confirms stereochemistry .

Q. Example Workflow :

Grow crystals via slow evaporation (solvent: ethanol/water).

Collect diffraction data using Mo-Kα radiation.

Refine with SHELXL, applying TWIN commands if twinning is observed .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Methodological Strategies :

  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions .
  • In-line Monitoring : Use FTIR or HPLC to track reaction progress and intermediate stability .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Case Study :
In analogous pyrazole syntheses, adjusting the base (e.g., K₂CO₃ vs. NaH) increased yields from 45% to 72% by reducing side-product formation .

Advanced: How should researchers address discrepancies in crystallographic data during structural refinement?

Answer:
Contradiction Resolution Workflow :

Data Validation : Check for twinning or disorder using PLATON or ROTAX .

Model Adjustment : Refine anisotropic displacement parameters (ADPs) and apply restraints to unstable moieties (e.g., cyclopropyl groups) .

Validation Tools : Use CCDC Mercury to compare bond lengths/angles with similar structures in the Cambridge Structural Database .

Example :
For SHELXL users, the TWIN and BASF commands can model twinning, reducing R-factor discrepancies from 0.15 to 0.08 .

Basic: What computational methods predict the compound's reactivity and target interactions?

Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Screens binding affinity to biological targets (e.g., kinases) using PyMOL for visualization .
  • DFT Calculations (Gaussian 09) : Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. Protocol :

Prepare ligand and receptor files (PDB format).

Define active-site grids and run docking simulations.

Validate with MD simulations (AMBER) to assess binding stability .

Advanced: How to design stability studies under varying physicochemical conditions?

Answer:
Experimental Design :

  • Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC .
  • pH Stability : Prepare buffered solutions (pH 1–10), analyze by LC-MS for hydrolytic byproducts .
  • Light Exposure : Use ICH Q1B guidelines to test photostability under UV/visible light .

Data Analysis :
Kinetic modeling (Arrhenius equation) predicts shelf-life, while principal component analysis (PCA) identifies degradation pathways .

Advanced: What strategies reconcile discrepancies between experimental and computational docking results?

Answer:
Troubleshooting Framework :

Validation of Inputs : Ensure protonation states (Epik) and tautomer forms (LigPrep) are accurate .

Flexible Docking : Apply induced-fit docking (IFD) to account for receptor flexibility .

Experimental Cross-Validation : Compare docking poses with SAR (structure-activity relationship) data from mutagenesis assays .

Case Study :
In a pyrazole kinase inhibitor study, adjusting the docking scoring function (ChemPLP vs. GoldScore) improved correlation (R² = 0.82) with experimental IC₅₀ values .

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